![molecular formula C15H21Cl2NO2 B13788813 (-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine CAS No. 79893-46-2](/img/structure/B13788813.png)
(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a dichloromethoxyphenoxy group, and an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” typically involves multiple steps, starting with the preparation of the 3,5-dichloro-2-methoxyphenol precursor. This precursor is then reacted with ethyl bromide in the presence of a base to form the ethyl ether. The resulting compound undergoes further reactions to introduce the pyrrolidine ring, often through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.
Scientific Research Applications
“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine” include other pyrrolidine derivatives and phenoxyethyl compounds. Examples include:
- 2-(2-Methoxyphenoxy)ethylamine
- 1-Ethyl-2-pyrrolidinone
- 3,5-Dichloro-2-methoxyphenol
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
79893-46-2 |
|---|---|
Molecular Formula |
C15H21Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine |
InChI |
InChI=1S/C15H21Cl2NO2/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
DBARMDUSHJFUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CCOC2=C(C(=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


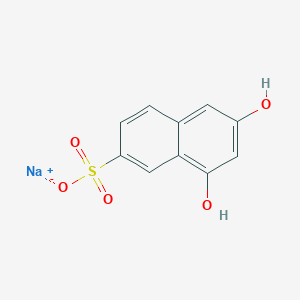
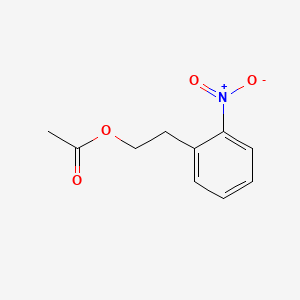
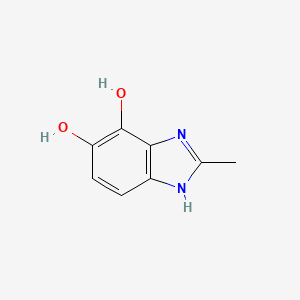
![Thymine,[2-14C]](/img/structure/B13788745.png)
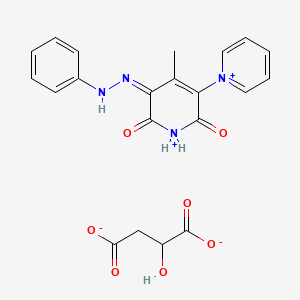
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)
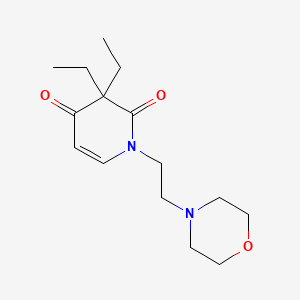
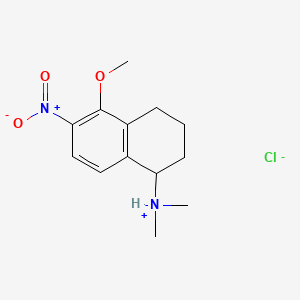
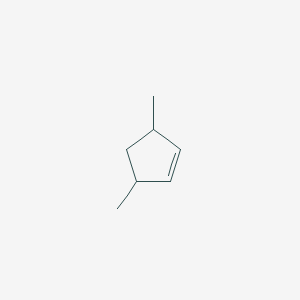
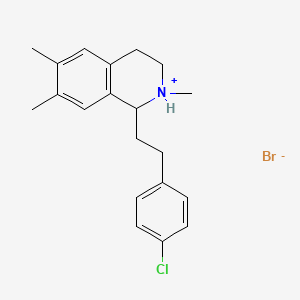


![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
